molecular formula C7H14O3 B2914323 4-Methoxyhexanoic acid CAS No. 101414-83-9

4-Methoxyhexanoic acid

Cat. No.: B2914323
CAS No.: 101414-83-9
M. Wt: 146.186
InChI Key: QENIHYLBUYTEMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Methoxyhexanoic acid is an organic compound with the molecular formula C7H14O3. It belongs to the class of carboxylic acids and is characterized by the presence of a methoxy group attached to the fourth carbon of the hexanoic acid chain. This compound is of interest in various fields of chemistry and industry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Methoxyhexanoic acid can be synthesized through several methods. One common approach involves the esterification of 4-methoxyhexanol with a suitable carboxylic acid derivative, followed by hydrolysis to yield the desired acid. Another method involves the direct oxidation of 4-methoxyhexanol using oxidizing agents such as potassium permanganate or chromium trioxide.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic processes that involve the use of metal catalysts to facilitate the oxidation of 4-methoxyhexanol. These processes are optimized for high yield and purity, making them suitable for large-scale production.

Chemical Reactions Analysis

Types of Reactions

4-Methoxyhexanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a carboxyl group, resulting in the formation of a dicarboxylic acid.

    Reduction: The carboxyl group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide are commonly used oxidizing agents.

    Reduction: Lithium aluminum hydride and sodium borohydride are typical reducing agents.

    Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of hexanol derivatives.

    Substitution: Formation of various substituted hexanoic acids.

Scientific Research Applications

4-Methoxyhexanoic acid has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It serves as a precursor for the synthesis of biologically active compounds.

    Medicine: It is investigated for its potential therapeutic properties and as an intermediate in the synthesis of pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of 4-Methoxyhexanoic acid involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and biological activity. The carboxyl group can form ionic bonds with various substrates, facilitating its role in chemical reactions and biological processes.

Comparison with Similar Compounds

Similar Compounds

    4-Methylhexanoic acid: Similar in structure but with a methyl group instead of a methoxy group.

    4-Ethylhexanoic acid: Contains an ethyl group instead of a methoxy group.

    4-Hydroxyhexanoic acid: Contains a hydroxyl group instead of a methoxy group.

Uniqueness

4-Methoxyhexanoic acid is unique due to the presence of the methoxy group, which imparts distinct chemical and physical properties. This functional group influences the compound’s reactivity, making it suitable for specific applications in synthesis and research.

Properties

IUPAC Name

4-methoxyhexanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H14O3/c1-3-6(10-2)4-5-7(8)9/h6H,3-5H2,1-2H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QENIHYLBUYTEMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CCC(=O)O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H14O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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